

# An In-depth Technical Guide to the Crystal Structure of Lead Phosphite Halides

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Lead phosphite |           |
| Cat. No.:            | B097946        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of two recently synthesized **lead phosphite** halides: Pb<sub>2</sub>Cl<sub>2</sub>(HPO<sub>3</sub>)(H<sub>2</sub>O) and Pb<sub>3</sub>Br<sub>2</sub>(HPO<sub>3</sub>)<sub>2</sub>. The information presented herein is based on crystallographic data obtained from the Cambridge Crystallographic Data Centre (CCDC) and experimental protocols detailed in peer-reviewed scientific literature. This document aims to serve as a core resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development by providing detailed structural information and synthesis methodologies.

#### Introduction

The synthesis and characterization of new inorganic compounds are of paramount importance in the discovery of novel materials with unique physicochemical properties. **Lead phosphite** halides represent an emerging class of materials that combine the structural diversity of lead-based compounds with the chemical versatility of phosphites and halides. Understanding the precise three-dimensional arrangement of atoms within these crystals is fundamental to elucidating their structure-property relationships and exploring their potential applications in areas such as nonlinear optics, catalysis, and as precursors for novel pharmaceutical compounds.

This guide focuses on two specific compounds: Dichlorobis(lead) phosphite monohydrate (Pb<sub>2</sub>Cl<sub>2</sub>(HPO<sub>3</sub>)(H<sub>2</sub>O)) and Dibromotris(lead) bis(phosphite) (Pb<sub>3</sub>Br<sub>2</sub>(HPO<sub>3</sub>)<sub>2</sub>). Both compounds



have been synthesized via facile hydrothermal methods and their crystal structures determined by single-crystal X-ray diffraction.[1]

## **Experimental Protocols**

The synthesis of Pb<sub>2</sub>Cl<sub>2</sub>(HPO<sub>3</sub>)(H<sub>2</sub>O) and Pb<sub>3</sub>Br<sub>2</sub>(HPO<sub>3</sub>)<sub>2</sub> is achieved through hydrothermal reactions. This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

### Synthesis of Pb<sub>2</sub>Cl<sub>2</sub>(HPO<sub>3</sub>)(H<sub>2</sub>O)

A mixture of Pb(NO<sub>3</sub>)<sub>2</sub> (0.5 mmol, 0.166 g), H<sub>3</sub>PO<sub>3</sub> (1.0 mmol, 0.082 g), and KCI (1.0 mmol, 0.075 g) is combined with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave. The mixture is stirred to ensure homogeneity. The autoclave is then sealed and heated to 180 °C for 72 hours. Subsequently, the autoclave is cooled to room temperature at a rate of 5 °C/h. The resulting colorless, block-shaped crystals are recovered by filtration, washed with deionized water, and dried in air.

#### Synthesis of Pb<sub>3</sub>Br<sub>2</sub>(HPO<sub>3</sub>)<sub>2</sub>

For the synthesis of Pb<sub>3</sub>Br<sub>2</sub>(HPO<sub>3</sub>)<sub>2</sub>, a mixture of Pb(NO<sub>3</sub>)<sub>2</sub> (0.5 mmol, 0.166 g), H<sub>3</sub>PO<sub>3</sub> (1.0 mmol, 0.082 g), and KBr (1.0 mmol, 0.119 g) is prepared with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave. The vessel is sealed and heated to 180 °C for 72 hours, followed by cooling to room temperature at a rate of 5 °C/h. The product, consisting of colorless, block-shaped crystals, is collected by filtration, washed with deionized water, and airdried.

#### **Single-Crystal X-ray Diffraction**

The determination of the crystal structures of both compounds was performed using a Bruker D8 VENTURE diffractometer equipped with a Photon 100 CMOS detector and a graphite-monochromated Mo K $\alpha$  radiation source ( $\lambda$  = 0.71073 Å) at room temperature. The diffraction data was processed using the APEX3 software package. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

# **Crystallographic Data**



The crystallographic data for  $Pb_2Cl_2(HPO_3)(H_2O)$  and  $Pb_3Br_2(HPO_3)_2$  are summarized in the tables below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of atoms within it.

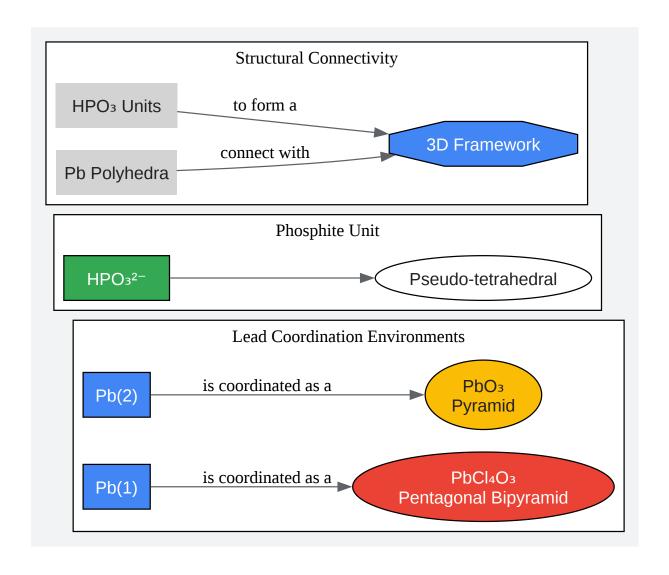
# **Crystal Data and Structure Refinement**



| Parameter                                  | Pb <sub>2</sub> Cl <sub>2</sub> (HPO <sub>3</sub> )(H <sub>2</sub> O) (CCDC<br>2219550) | Pb3Br2(HPO3)2 (CCDC<br>2219552)                                              |
|--------------------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Formula                                    | H <sub>3</sub> Cl <sub>2</sub> O <sub>4</sub> PPb <sub>2</sub>                          | H <sub>2</sub> Br <sub>2</sub> O <sub>6</sub> P <sub>2</sub> Pb <sub>3</sub> |
| Formula Weight                             | 582.26                                                                                  | 918.99                                                                       |
| Crystal System                             | Orthorhombic                                                                            | Orthorhombic                                                                 |
| Space Group                                | Pnma                                                                                    | Pnma                                                                         |
| a (Å)                                      | 14.135(3)                                                                               | 10.375(2)                                                                    |
| b (Å)                                      | 6.9450(14)                                                                              | 7.2360(14)                                                                   |
| c (Å)                                      | 7.3780(15)                                                                              | 13.988(3)                                                                    |
| α (°)                                      | 90                                                                                      | 90                                                                           |
| β (°)                                      | 90                                                                                      | 90                                                                           |
| y (°)                                      | 90                                                                                      | 90                                                                           |
| Volume (ų)                                 | 723.4(3)                                                                                | 1049.5(4)                                                                    |
| Z                                          | 4                                                                                       | 4                                                                            |
| Calculated Density (g/cm³)                 | 5.343                                                                                   | 5.811                                                                        |
| Absorption Coefficient (mm <sup>-1</sup> ) | 47.913                                                                                  | 54.437                                                                       |
| F(000)                                     | 976                                                                                     | 1528                                                                         |
| Crystal Size (mm³)                         | 0.12 × 0.10 × 0.08                                                                      | 0.15 × 0.12 × 0.10                                                           |
| Radiation                                  | Mo Kα (λ = 0.71073)                                                                     | Mo Kα (λ = 0.71073)                                                          |
| 2θ range for data collection (°)           | 5.34 to 56.6                                                                            | 5.56 to 56.64                                                                |
| Index ranges                               | $-18 \le h \le 18, -9 \le k \le 9, -9 \le l \le 9$                                      | $-13 \le h \le 13, -9 \le k \le 9, -18 \le l$<br>$\le 18$                    |
| Reflections collected                      | 7531                                                                                    | 11110                                                                        |
| Independent reflections                    | 947 [R(int) = 0.0441]                                                                   | 1391 [R(int) = 0.0494]                                                       |
| Data/restraints/parameters                 | 947/0/56                                                                                | 1391/0/59                                                                    |



| Goodness-of-fit on F <sup>2</sup>            | 1.103                                             | 1.127                                             |
|----------------------------------------------|---------------------------------------------------|---------------------------------------------------|
| Final R indexes $[I > 2\sigma(I)]$           | R <sub>1</sub> = 0.0188, wR <sub>2</sub> = 0.0401 | R <sub>1</sub> = 0.0211, wR <sub>2</sub> = 0.0435 |
| Final R indexes [all data]                   | R <sub>1</sub> = 0.0205, wR <sub>2</sub> = 0.0406 | R <sub>1</sub> = 0.0245, wR <sub>2</sub> = 0.0445 |
| Largest diff. peak/hole (e Å <sup>-3</sup> ) | 1.53/-1.03                                        | 2.11/-1.52                                        |


# **Crystal Structure Description and Visualization**

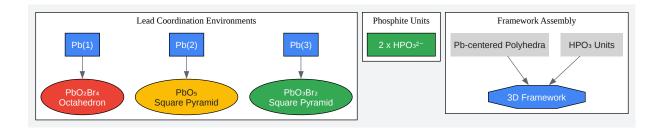
The crystal structures of both **lead phosphite** halides are three-dimensional frameworks. The fundamental building blocks and their connectivity are described below and illustrated in the accompanying diagrams.

## Structure of Pb<sub>2</sub>Cl<sub>2</sub>(HPO<sub>3</sub>)(H<sub>2</sub>O)

The crystal structure of Pb<sub>2</sub>Cl<sub>2</sub>(HPO<sub>3</sub>)(H<sub>2</sub>O) is composed of HPO<sub>3</sub> units, PbCl<sub>4</sub>O<sub>3</sub> pentagonal bipyramids, and PbO<sub>3</sub> pyramids.[1] The interconnection of these polyhedra creates a robust 3D network.






Click to download full resolution via product page

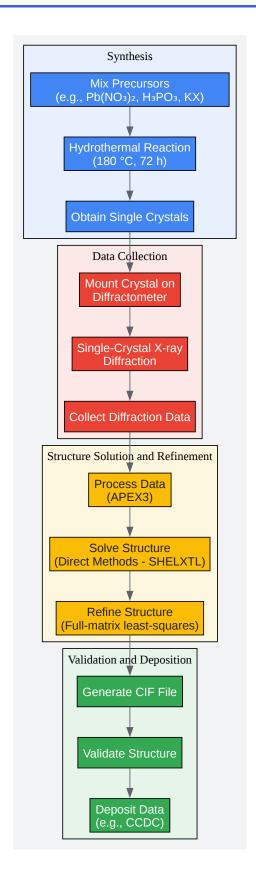
Coordination and connectivity in Pb<sub>2</sub>Cl<sub>2</sub>(HPO<sub>3</sub>)(H<sub>2</sub>O).

#### Structure of Pb<sub>3</sub>Br<sub>2</sub>(HPO<sub>3</sub>)<sub>2</sub>

The crystal structure of Pb<sub>3</sub>Br<sub>2</sub>(HPO<sub>3</sub>)<sub>2</sub> is also a 3D framework constructed from HPO<sub>3</sub> units and various lead-centered polyhedra.[1] Specifically, the lead atoms exhibit three different coordination environments: PbO<sub>2</sub>Br<sub>4</sub> octahedra, PbO<sub>5</sub> square pyramids, and PbO<sub>3</sub>Br<sub>2</sub> square pyramids.






Click to download full resolution via product page

Lead coordination environments in Pb<sub>3</sub>Br<sub>2</sub>(HPO<sub>3</sub>)<sub>2</sub>.

# **Logical Workflow for Structure Determination**

The process of determining the crystal structure of a new material follows a well-defined workflow, from synthesis to data analysis and final structure validation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CCDC support: downloading CIFs from Access Structures: CCDC Home [support.ccdc.cam.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Lead Phosphite Halides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097946#crystal-structure-of-lead-phosphite-halides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com